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Compound of Interest

Compound Name: 4A7C-301

Cat. No.: B12394015 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
4A7C-301 is a potent, brain-penetrant agonist of the Nuclear receptor-related 1 (Nurr1).[1][2][3]

[4] Nurr1 is a critical transcription factor involved in the development, maintenance, and survival

of midbrain dopamine neurons, making it a significant therapeutic target for Parkinson's

disease (PD).[5] 4A7C-301 was developed through systematic medicinal chemistry efforts

based on a 4-amino-7-chloroquinoline (4A7C) scaffold.[5][6] It has demonstrated robust

neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, where it

protects dopaminergic neurons and improves motor and non-motor deficits without inducing

dyskinesia-like behaviors.[1][6] These application notes provide a detailed protocol for the

laboratory synthesis of 4A7C-301, its characterization, and its mechanism of action.

Compound Profile & Characterization Data
The following table summarizes the key chemical properties and biological activity metrics for

4A7C-301.
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Parameter Value Reference

IUPAC Name

N¹-(4,6-bis(4-ethylpiperazin-1-

yl)pyrimidin-2-yl)-N²-(7-

chloroquinolin-4-yl)ethane-1,2-

diamine

[2][7]

Molecular Formula C₂₇H₃₈ClN₉ [1][2][7]

Molecular Weight 524.1 g/mol [1][2][7]

Appearance Solid [2]

Purity >98% [7]

Solubility
DMF: 20 mg/mL, DMSO: 20

mg/mL, Ethanol: 30 mg/mL
[2][7]

Binding Affinity (IC₅₀)
48.22 nM (for Nurr1 ligand-

binding domain)
[2][7]

Activation Potency (EC₅₀)
6.53 µM (Nurr1-LBD reporter

assay)
[1][7]

Protocol for Laboratory Synthesis of 4A7C-301
The synthesis of 4A7C-301 is a three-step process starting from 4,7-dichloroquinoline. The

following protocol is adapted from the synthetic scheme published in Nature Communications.

[6][8]

Required Materials and Reagents
4,7-dichloroquinoline

N-Boc-ethylenediamine

2-chloro-4,6-bis(4-ethylpiperazin-1-yl)pyrimidine

Triethylamine (TEA)

Tetrahydrofuran (THF)
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Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Standard laboratory glassware and stirring equipment

Heating mantle and temperature controller

Thin Layer Chromatography (TLC) apparatus

Silica gel for column chromatography

Step 1: Synthesis of tert-butyl (2-((7-chloroquinolin-4-
yl)amino)ethyl)carbamate

Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and N-

Boc-ethylenediamine (1.2 equivalents).

Heating: Heat the mixture neat (without solvent) at 120°C for 8 hours.

Monitoring: Monitor the reaction progress using TLC.

Work-up and Purification: Upon completion, allow the reaction mixture to cool. Purify the

crude product using silica gel column chromatography to yield the desired carbamate

intermediate. The reported yield for this step is approximately 90%.[6][8]

Step 2: Boc Deprotection
Reaction Setup: Dissolve the product from Step 1 in a 1:1 mixture of Trifluoroacetic acid

(TFA) and Dichloromethane (DCM).

Reaction Time: Stir the solution at room temperature for 2 hours.

Solvent Removal: Remove the solvent and excess TFA under reduced pressure to obtain the

deprotected amine intermediate, N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine.

Step 3: Synthesis of 4A7C-301
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Reaction Setup: In a sealed tube, combine the deprotected amine from Step 2 (1 equivalent)

and 2-chloro-4,6-bis(4-ethylpiperazin-1-yl)pyrimidine (1 equivalent).

Heating: Heat the mixture neat at 110°C for 5 hours.[6][8]

Monitoring: Monitor the reaction for the formation of the final product by TLC.

Purification: After cooling, purify the crude product by silica gel column chromatography to

yield 4A7C-301 as the final product. The reported yield for this final coupling step is

approximately 65%.[6][8]

Mechanism of Action & Signaling Pathway
4A7C-301 acts as an agonist at the Nurr1 receptor. By binding to the ligand-binding domain

(LBD) of Nurr1, it enhances its transcriptional activity.[2][7] This leads to the upregulation of

neuroprotective genes, such as those involved in dopamine synthesis and regulation, ultimately

protecting dopaminergic neurons from cell death.
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Caption: Signaling pathway of 4A7C-301 activating the Nurr1 receptor to promote

neuroprotection.

Experimental & Synthesis Workflow
The overall process for producing and verifying 4A7C-301 in a laboratory setting follows a

logical progression from synthesis to final biological validation.
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Caption: Workflow for the synthesis, purification, and validation of 4A7C-301.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

